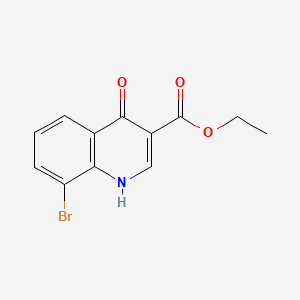

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Description

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₃. It features a bromine substituent at the 8-position, a hydroxyl group at the 4-position, and an ethyl ester moiety at the 3-position of the quinoline core. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antimicrobial and antimalarial agents .

Properties

IUPAC Name |

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957402 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-57-6 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl ethoxymethylenemalonate with 2-bromoaniline . The reaction typically occurs under controlled conditions, such as heating in the presence of a suitable solvent and catalyst.

Another method involves the use of phosphorus oxychloride (POCl3) as a reagent. In this process, this compound is heated with POCl3 at 80°C for several hours . After the reaction, the volatiles are removed, and the residue is treated with ice-water to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: The compound can undergo reduction to form different quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation reactions can produce quinoline-4,8-dione derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structural features, including the bromine atom and hydroxyl group, enable it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 25 |

These results indicate its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, thus providing a basis for further exploration in cancer therapeutics. The mechanism of action may involve the modulation of cellular pathways critical to tumor growth and survival .

Medicinal Chemistry

This compound is being explored for its role in drug development. Its ability to interact with specific molecular targets, such as enzymes and receptors, positions it as a candidate for developing drugs aimed at treating various diseases. The compound's unique functional groups enhance its binding affinity to these targets, potentially leading to effective therapeutic agents .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments. The compound's chemical properties allow it to be integrated into formulations that require specific color characteristics or stability under various conditions .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic utility of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

- Anticancer Research : Another investigation focused on the compound's ability to inhibit cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Weight : 296.12 g/mol

- Melting Point : 220–225°C (decomposes)

- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Purity Specifications : ≥98% by HPLC, with impurities (e.g., residual solvents, unreacted precursors) controlled below 0.5% .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate belongs to a family of halogenated quinoline-3-carboxylates. Key structural analogues include:

Key Observations:

Halogen Effects: Bromine vs. Fluorine: The bromine atom in the 8-position increases molecular weight and lipophilicity compared to fluorine, enhancing membrane permeability in biological systems .

Positional Isomerism :

- Moving the bromine from the 8- to 6-position (CAS 122794-99-4) reduces steric hindrance, improving binding to enzymatic targets like DNA gyrase .

Multi-Halogen Derivatives :

- Compounds with multiple halogens (e.g., 8-bromo-4-chloro-5-fluoro-) show synergistic effects in antimicrobial activity but require more complex synthesis .

Biological Activity

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBHQ) is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of approximately 296.12 g/mol. This compound is characterized by a bromine atom at the 8-position of the quinoline ring, a hydroxy group at the 4-position, and an ethyl ester at the carboxylic acid group located at the 3-position. The unique structure of EBHQ contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

EBHQ has demonstrated significant antimicrobial activity against various pathogens. Research indicates that quinoline derivatives, including EBHQ, possess antibacterial and antifungal properties. Preliminary studies suggest that EBHQ can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.5 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These findings highlight EBHQ's potential utility in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Recent studies have also explored the anticancer properties of EBHQ. Initial investigations have shown that EBHQ can inhibit cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology.

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human lung cancer (A549)

The compound exhibited IC50 values indicating effective inhibition of cell growth, prompting further research into its mechanisms of action and potential clinical applications .

The mechanism through which EBHQ exerts its biological effects involves interactions with specific molecular targets within cells. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of EBHQ is crucial for optimizing its biological activity. The presence of the bromine atom at the 8-position significantly enhances its reactivity and interaction with biological targets compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at position 6 | Moderate antibacterial activity |

| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at position 7 | Lower potency than EBHQ |

| Ethyl 4-hydroxyquinoline-3-carboxylic acid | No bromine substitution | Limited biological activity |

The unique substitution pattern of EBHQ influences its chemical reactivity and biological efficacy, making it a promising candidate for further drug development.

Study on Antimicrobial Efficacy

In a comparative study, EBHQ was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results showed that EBHQ was effective against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in terms of potency.

Study on Anticancer Properties

Another study focused on evaluating the anticancer effects of EBHQ on various cancer cell lines. The results indicated that EBHQ induced apoptosis in cancer cells, leading to cell cycle arrest and reduced viability. This study provides a foundation for future investigations into EBHQ's role as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, and how can reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by bromination at the 8-position. Reaction temperature, solvent polarity, and stoichiometry of brominating agents (e.g., NBS or Br₂) are critical for minimizing by-products like over-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) is recommended. Monitoring intermediates using TLC and HPLC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl/ester functionalities (δ 160–170 ppm for C=O).

- IR Spectroscopy : Confirms hydroxy (broad peak ~3200 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 310.98 for C₁₂H₁₀BrNO₃) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N within ±0.4%) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX provides precise bond lengths/angles and confirms regiochemistry (e.g., bromine at C8 vs. C6). For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. Hydrogen bonding patterns (e.g., O–H···O=C interactions) can be analyzed via Mercury or PLATON to validate packing stability .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to by-products like Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate, and how can these be mitigated?

- Methodological Answer : By-products often arise from incomplete bromination, solvent participation (e.g., DMSO-induced alkylation), or thermal decomposition. Optimizing reaction time (≤6 hours) and using inert atmospheres (N₂/Ar) reduces side reactions. Kinetic studies via in situ FTIR or NMR track intermediate formation. Computational modeling (DFT, Gaussian) predicts reactive sites and guides selective bromination .

Q. What challenges arise in refining the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer : Twinning (e.g., pseudo-merohedral) complicates intensity integration. Using TWINABS for data scaling and SHELXL’s TWIN/BASF commands improves refinement. For disordered bromine atoms, PART instructions or ISOR restraints stabilize anisotropic displacement parameters. Validation tools like CheckCIF flag outliers (e.g., "Alert Level B" for bond precision) .

Q. How can hydrogen-bonding networks influence the compound’s solubility and stability in solid-state formulations?

- Methodological Answer : Graph set analysis (Etter’s rules ) identifies dominant motifs like R₂²(8) dimers via O–H···O=C interactions. Solubility correlates with lattice energy: stronger H-bonding reduces dissolution rates (e.g., logP ~2.5 in ethanol). Stability studies (TGA/DSC) under humid conditions (40°C/75% RH) quantify hygroscopicity linked to H-bond disruption .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often stem from solvent effects or transition-state approximations. Hybrid QM/MM simulations (e.g., CP2K) model solvation (PCM) and explicit solvent interactions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots (σ⁺ values) refines computational parameters. Collaborative tools like CCP4 or Phenix integrate crystallographic data with DFT outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.